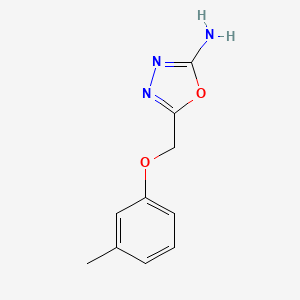
1,3,4-OXADIAZOLE, 2-AMINO-5-(m-TOLYLOXYMETHYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is a heterocyclic compound featuring a five-membered ring composed of two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and applications in various fields such as medicine, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of acyl hydrazides with carbon disulfide, followed by cyclization in the presence of a base such as potassium carbonate . Another approach involves the oxidative cyclization of aroyl hydrazones using cationic iron (III) catalysts and oxygen . These methods offer good yields and functional group compatibility.
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs scalable and efficient synthetic routes. For instance, the use of organo acridinium photocatalysts and cobaloxime catalysts enables a photoredox-mediated cascade cyclization of acylhydrazones, providing 1,3,4-oxadiazoles in good yields with hydrogen gas as the only byproduct . This method is advantageous for large-scale production due to its environmental friendliness and high efficiency.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of aroyl hydrazones to form 1,3,4-oxadiazoles.
Reduction: Reduction reactions involving hydrazides and hydrazones.
Substitution: Nucleophilic substitution reactions with halides to form substituted oxadiazoles.
Common Reagents and Conditions
Oxidation: Cationic iron (III) catalysts and oxygen.
Reduction: Hydrazine derivatives.
Substitution: Halides and copper (II) oxide nanoparticles as catalysts.
Major Products
Scientific Research Applications
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- has been extensively studied for its applications in:
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole, 2-amino-5-(m-tolyloxymethyl)- involves its interaction with nucleic acids, enzymes, and proteins. It selectively inhibits enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase, leading to the inhibition of cancer cell proliferation . Additionally, it exhibits antimicrobial activity by disrupting the cell membrane integrity of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Similar structure but contains sulfur instead of oxygen.
1,2,4-Oxadiazole: Different arrangement of nitrogen and oxygen atoms in the ring.
1,2,3-Oxadiazole: Another isomer with a different nitrogen arrangement.
Uniqueness
1,3,4-Oxadiazole, 2-amino-5-(m-tolyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and proteins involved in cancer cell proliferation makes it a promising candidate for anticancer drug development .
Properties
CAS No. |
21520-92-3 |
|---|---|
Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
5-[(3-methylphenoxy)methyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C10H11N3O2/c1-7-3-2-4-8(5-7)14-6-9-12-13-10(11)15-9/h2-5H,6H2,1H3,(H2,11,13) |
InChI Key |
HTCGNPSDCJIEGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[bis(2-iodoethyl)amino]benzoic acid](/img/structure/B13735572.png)

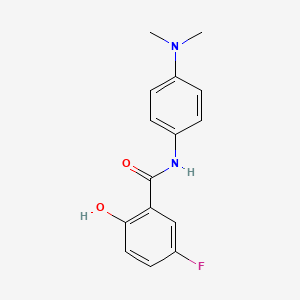
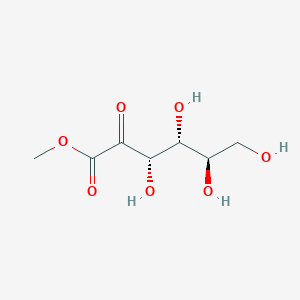
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)
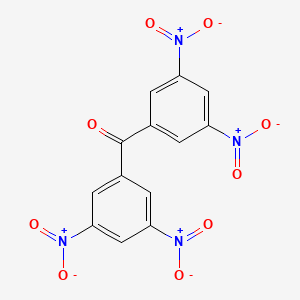
![4-[4-[4-(2,5-dimethyl-4-pyridin-4-ylphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]pyridine](/img/structure/B13735603.png)
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
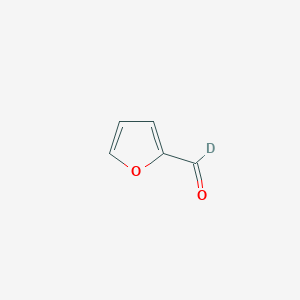

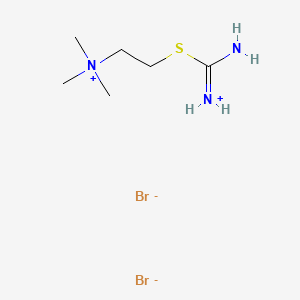
![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
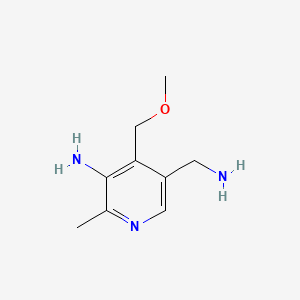
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
